molecular formula C7H16ClN3O2S B2454556 1-Methanesulfonamidocyclopentane-1-carboximidamide hydrochloride CAS No. 2137686-17-8

1-Methanesulfonamidocyclopentane-1-carboximidamide hydrochloride

Cat. No.: B2454556
CAS No.: 2137686-17-8
M. Wt: 241.73
InChI Key: XVNPUGOXDKCVDK-UHFFFAOYSA-N
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Description

1-Methanesulfonamidocyclopentane-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C7H15N3O2S·HCl and a molecular weight of 241.74 g/mol . This compound is known for its unique structure, which includes a cyclopentane ring substituted with a methanesulfonamido group and a carboximidamide group. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-methanesulfonamidocyclopentane-1-carboximidamide hydrochloride typically involves the reaction of cyclopentanone with methanesulfonamide and subsequent conversion to the carboximidamide derivative. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Methanesulfonamidocyclopentane-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamido group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Methanesulfonamidocyclopentane-1-carboximidamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methanesulfonamidocyclopentane-1-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action may include signal transduction pathways, metabolic pathways, and cellular processes .

Comparison with Similar Compounds

1-Methanesulfonamidocyclopentane-1-carboximidamide hydrochloride can be compared with other similar compounds, such as:

    1-Methanesulfonamidocyclopentane-1-carboxamide: Lacks the carboximidamide group, resulting in different chemical properties and reactivity.

    Cyclopentane-1-carboximidamide hydrochloride: Does not contain the methanesulfonamido group, leading to variations in its biological activity and applications.

The uniqueness of this compound lies in its dual functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-(methanesulfonamido)cyclopentane-1-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2S.ClH/c1-13(11,12)10-7(6(8)9)4-2-3-5-7;/h10H,2-5H2,1H3,(H3,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNPUGOXDKCVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1(CCCC1)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137686-17-8
Record name 1-methanesulfonamidocyclopentane-1-carboximidamide hydrochloride
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